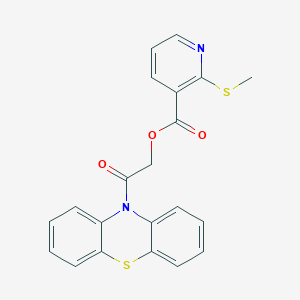

(2-Oxo-2-phenothiazin-10-ylethyl) 2-methylsulfanylpyridine-3-carboxylate

Description

The compound "(2-Oxo-2-phenothiazin-10-ylethyl) 2-methylsulfanylpyridine-3-carboxylate" is a phenothiazine derivative esterified with a substituted pyridine moiety. Phenothiazines are known for their diverse biological activities, including antipsychotic and antimicrobial effects, while pyridine-based esters often contribute to enhanced solubility and bioavailability .

Key structural features of this compound include:

- A phenothiazine core (a tricyclic system with sulfur and nitrogen atoms).

- A 2-oxoethyl linker connecting the phenothiazine to the ester group.

Propriétés

IUPAC Name |

(2-oxo-2-phenothiazin-10-ylethyl) 2-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-27-20-14(7-6-12-22-20)21(25)26-13-19(24)23-15-8-2-4-10-17(15)28-18-11-5-3-9-16(18)23/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBVMOGDCQQLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(2-Oxo-2-phenothiazin-10-ylethyl) 2-methylsulfanylpyridine-3-carboxylate is a compound derived from phenothiazine, a well-known class of heterocyclic compounds with a broad spectrum of biological activities. This article delves into its biological activity, synthesizing findings from various research studies and clinical assessments.

Molecular Formula: C₁₈H₁₈N₂O₂S

Molecular Weight: 330.42 g/mol

IUPAC Name: (2-Oxo-2-phenothiazin-10-ylethyl) 2-methylsulfanylpyridine-3-carboxylate

The compound features a phenothiazine core, which is known for its therapeutic properties, particularly in psychiatric medicine.

Antimicrobial Activity

Research indicates that derivatives of phenothiazine exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (2-Oxo-2-phenothiazin-10-ylethyl) showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antidepressant and Anxiolytic Effects

Phenothiazine derivatives are also recognized for their anxiolytic and antidepressant activities. For instance, studies have shown that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and dopamine, thus alleviating symptoms of anxiety and depression . The specific compound in focus has been hypothesized to exhibit these effects through similar pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (2-Oxo-2-phenothiazin-10-ylethyl) to various biological targets. These studies suggest that the compound has a high affinity for serotonin receptors, which could explain its potential anxiolytic effects .

Case Studies

A recent case study involving a series of phenothiazine derivatives highlighted the efficacy of these compounds in reducing anxiety-like behaviors in animal models. The results indicated that modifications to the phenothiazine structure could enhance anxiolytic properties while maintaining low toxicity .

Table 1: Summary of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (2-Oxo-2-phenothiazin-10-ylethyl) 2-methylsulfanylpyridine-3-carboxylate involves several steps that allow for the introduction of various functional groups that may enhance biological activity. The structure-activity relationship indicates that modifications on the phenothiazine ring can significantly influence both potency and selectivity towards biological targets .

Synthetic Pathway

- Starting Material: Phenothiazine derivative.

- Reagents: Methylsulfanylpyridine and appropriate coupling agents.

- Conditions: Reflux in an organic solvent followed by purification.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound is characterized by a complex structure that includes a phenothiazine moiety, which is known for its diverse biological activities. The presence of a methylsulfanyl group and a carboxylate enhances its solubility and reactivity, making it a suitable candidate for various medicinal applications.

Biological Activities

-

Antimicrobial Activity :

- Studies indicate that compounds similar to (2-Oxo-2-phenothiazin-10-ylethyl) 2-methylsulfanylpyridine-3-carboxylate exhibit significant antimicrobial properties. The phenothiazine scaffold is particularly effective against Gram-positive bacteria and certain fungi, suggesting potential use in treating infections caused by resistant strains.

-

Anticancer Properties :

- Research has demonstrated that derivatives of phenothiazine can induce apoptosis in cancer cells. The compound’s ability to disrupt cellular processes through the inhibition of specific signaling pathways makes it a candidate for further development as an anticancer agent.

-

Antioxidant Effects :

- The compound has shown promise as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with chronic diseases.

Case Studies

- Antimicrobial Efficacy :

- Cancer Treatment :

- Oxidative Stress Reduction :

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with the target molecule, particularly in their ester linkages, heterocyclic cores, or substituent groups:

Table 1: Key Compounds for Comparison

Comparative Analysis

(i) Core Heterocyclic Systems

- Phenothiazine vs. This may enhance binding to biological targets like dopamine receptors . Pyridine and pyrazole derivatives (e.g., phenyl 2-methoxy-3-pyridinecarboxylate) lack the tricyclic structure, reducing steric hindrance but also limiting multi-target interactions .

(ii) Substituent Effects

- Methylsulfanyl (SMe) vs. Sulfur-containing groups (e.g., in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole) may confer metabolic resistance due to slower oxidation rates .

(iii) Ester Linkers

- The 2-oxoethyl linker in the target compound introduces conformational flexibility, whereas rigid linkers (e.g., in pyrazole derivatives) may restrict binding modes.

Computational and Experimental Data

Table 2: Computed Properties of Selected Compounds

*Estimates for the target compound are based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility: The esterification of phenothiazine derivatives is well-documented, with protocols for pyridine and pyrazole carboxylates available in catalogs like Kanto Reagents .

- Biological Potential: Phenothiazine-pyridine hybrids may exhibit dual activity (e.g., antipsychotic and antimicrobial), whereas pyrazole derivatives with sulfanyl groups show promise in agrochemical applications .

- Optimization Gaps : The target compound’s methylsulfanyl group could be modified to methanesulfonyl or sulfonamide to balance lipophilicity and solubility.

Q & A

Basic Research Questions

Q. How can synthetic routes for (2-Oxo-2-phenothiazin-10-ylethyl) 2-methylsulfanylpyridine-3-carboxylate be optimized to improve yield and purity?

- Methodological Answer : Multi-step synthesis typically involves coupling phenothiazine derivatives with activated pyridine carboxylates. Key steps include:

- Esterification : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the phenothiazine-oxoethyl moiety to the pyridine carboxylate .

- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance reaction efficiency in sulfur-containing intermediates .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Q. What analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for hydrogen-bonding networks and torsion angles .

- Spectroscopy :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., methylsulfanyl at pyridine C2, phenothiazine N10 position) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-S stretches (~650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How do hydrogen-bonding patterns influence its crystalline packing?

- Methodological Answer : Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., N–H···O, C=O···H–N). Use Mercury software to visualize interactions and calculate packing coefficients. For example:

- R²₂(8) motifs : Common in phenothiazine derivatives due to dimeric N–H···O interactions .

- SHELX refinement : Incorporate restraints for disordered solvent molecules in the lattice to improve model accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Orthogonal Validation : Compare docking simulations (AutoDock Vina, Glide) with in vitro assays (e.g., enzyme inhibition IC₅₀). Adjust force field parameters (e.g., AMBER for solvation effects) if discrepancies arise .

- SAR Studies : Synthesize analogs (e.g., replacing methylsulfanyl with methoxy) to isolate contributions of specific substituents to activity .

- Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths in active conformers) with pharmacophore models to refine target binding hypotheses .

Q. How can computational modeling predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (XLogP ~3.2), bioavailability (Lipinski’s rule compliance), and CYP450 inhibition risks .

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers in GROMACS) to assess blood-brain barrier penetration .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for metabolic oxidation .

Q. What experimental designs mitigate challenges in characterizing degradation products?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via:

- HPLC-PDA/MS : Use C18 columns (ACN/0.1% formic acid gradient) to separate and identify degradation impurities .

- Stability-Indicating Methods : Validate assays per ICH Q2(R1) guidelines to ensure specificity for degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.